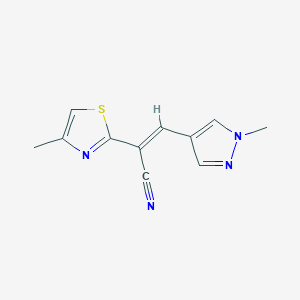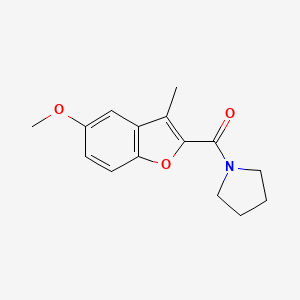![molecular formula C18H18N2O2 B7455483 2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455483.png)
2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one involves the inhibition of various enzymes and signaling pathways. It inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It also inhibits the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. Additionally, it inhibits the activity of phosphoinositide 3-kinase (PI3K) and Akt, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one has been found to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, it has been found to have neuroprotective effects in the treatment of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one in lab experiments include its potent anti-inflammatory and anti-cancer properties, as well as its potential use in the treatment of neurodegenerative diseases. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one. These include further studies on its mechanism of action, potential side effects, and toxicity. Additionally, further research is needed to explore its potential use in the treatment of other diseases, such as autoimmune diseases and cardiovascular diseases. Finally, research is needed to explore the potential use of 2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one in combination with other drugs or therapies for enhanced efficacy.
Métodos De Síntesis
The synthesis of 2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one involves the reaction of 2,4-dimethylphenol with methyl 4-chloro-3-oxobutanoate to form 2,4-dimethylphenyl 4-chloro-3-oxobutanoate. This intermediate is then reacted with 2-amino-3-methylpyridine to form 2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one.
Aplicaciones Científicas De Investigación
2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-[(2,4-dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-4-5-16(14(3)8-12)22-11-15-10-18(21)20-7-6-13(2)9-17(20)19-15/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRZVOLSMOVGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=O)N3C=CC(=CC3=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B7455400.png)

![1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7455407.png)
![3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455413.png)



![N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7455444.png)
![2-[(2,4-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455449.png)
![[2-[benzyl(ethyl)amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7455456.png)



